molecular formula C8H4BrFO2 B12854608 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one

2-Bromo-7-fluorobenzo[b]furan-3(2H)-one

Cat. No.: B12854608
M. Wt: 231.02 g/mol
InChI Key: GFQSXLSRQROHND-UHFFFAOYSA-N
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Description

2-Bromo-7-fluorobenzo[b]furan-3(2H)-one is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one typically involves the bromination and fluorination of benzofuran derivatives. One common method is the bromination of 7-fluorobenzo[b]furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluorobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler benzofuran derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-substituted-7-fluorobenzo[b]furan derivatives.

    Oxidation: Formation of 2-bromo-7-fluorofuranones.

    Reduction: Formation of 7-fluorobenzo[b]furan or other dehalogenated products.

Scientific Research Applications

2-Bromo-7-fluorobenzo[b]furan-3(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluorobenzo[b]furan-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-fluorobenzo[b]furan: Another brominated and fluorinated benzofuran derivative with similar chemical properties.

    2-Bromo-3-fluorobenzoic acid: A related compound with a carboxylic acid group instead of a furan ring.

    3-Bromo-7-chlorodibenzo[b,d]furan: A dibenzofuran derivative with bromine and chlorine atoms.

Uniqueness

2-Bromo-7-fluorobenzo[b]furan-3(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4BrFO2

Molecular Weight

231.02 g/mol

IUPAC Name

2-bromo-7-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H4BrFO2/c9-8-6(11)4-2-1-3-5(10)7(4)12-8/h1-3,8H

InChI Key

GFQSXLSRQROHND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(C2=O)Br

Origin of Product

United States

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